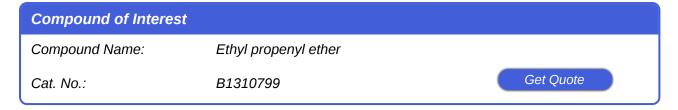


Navigating the Safety Profile of Ethyl Propenyl Ether: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling **ethyl propenyl ether**. The information is curated for professionals in research and drug development who require a thorough understanding of this chemical's properties and potential hazards. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and visualizes relevant biological pathways and experimental workflows.

Physicochemical and Hazardous Properties

Ethyl propenyl ether (CAS No. 928-55-2) is a colorless, highly flammable liquid and vapor.[1] [2][3] It is recognized for its potential to cause respiratory irritation and central nervous system (CNS) effects, such as drowsiness and dizziness.[1][4] The toxicological properties have not been fully investigated, and it is crucial to handle this chemical with appropriate safety precautions.[4]

Table 1: Physical and Chemical Properties of Ethyl Propenyl Ether



Property	Value	Reference	
Molecular Formula	C5H10O	INVALID-LINK	
Molecular Weight	86.13 g/mol	INVALID-LINK	
Boiling Point	67-76 °C	INVALID-LINK	
Flash Point	-18 °C	INVALID-LINK	
Density	0.778 g/mL at 25 °C	INVALID-LINK	
Vapor Pressure	120 mmHg @ 20 °C	Fisher Scientific SDS	

Toxicological Data

The available toxicological data for **ethyl propenyl ether** provides insight into its acute toxicity and irritation potential.

Table 2: Acute Toxicity and Dermal Irritation Data for Ethyl Propenyl Ether

Test	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	4.660 g/kg	Moderately Toxic	INVALID- LINK[5]
LC50	Rat	Inhalation	8000 ppm (4 hours)	Moderately Toxic	INVALID- LINK[5]
Dermal Irritation	Rabbit	Dermal	Non-irritant	Not Classified	INVALID- LINK[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a chemical's safety profile. The following sections describe standardized methodologies for key toxicological endpoints. While specific experimental reports for **ethyl propenyl ether** are not publicly available for all endpoints, these protocols are based on internationally recognized OECD guidelines.



Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

A study conducted on the substance with CAS No. 928-55-2 followed the OECD Test Guideline No. 404.[6]

- Objective: To determine the potential of a substance to cause skin irritation or corrosion.
- Test Animal: Young adult New Zealand White rabbits.[6]
- Procedure:
 - A 0.5 mL volume of the test substance is applied topically to a small area of intact skin on the back of the rabbit.
 - The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[6]
 - After 4 hours, the dressing and any residual test substance are removed.[6]
 - The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48,
 and 72 hours after removal of the dressing.[6]
- Results for Ethyl Propenyl Ether (CAS 928-55-2): In the cited study, no dermal corrosion or
 irritation was observed in any of the tested animals. The skin irritation score was calculated
 as "0.00" for all animals, leading to the conclusion that the substance is not classified as a
 skin irritant under the Globally Harmonized System of Classification and Labelling of
 Chemicals (GHS).[6]

Acute Oral Toxicity - Fixed Dose Procedure (Representative Protocol based on OECD Guideline 420)

This protocol describes a method to assess the acute oral toxicity of a substance.[4][7][8]

Objective: To determine the oral dose of a substance that causes evident toxicity or mortality.
 [4][7]



- Test Animal: Typically rats, with the study often initiated in a single sex (usually females).[7]
- Procedure:
 - A sighting study is performed with a single animal to determine the appropriate starting dose.[4]
 - Animals are fasted overnight before administration of the test substance.
 - The test substance is administered in a single dose by gavage.[7]
 - A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
 - Animals are observed for signs of toxicity and mortality for at least 14 days.[4]
 - Body weight is recorded weekly.[7]
 - A gross necropsy is performed on all animals at the end of the study.[7]

Acute Inhalation Toxicity (Representative Protocol based on OECD Guideline 403)

This protocol outlines a method for assessing the toxicity of a substance upon inhalation.[9][10] [11][12][13]

- Objective: To determine the concentration of an airborne substance that causes mortality (LC50) following a short-term exposure.[9]
- Test Animal: Typically young adult rats.[11]
- Procedure:
 - Animals are exposed to the test substance as a vapor in an inhalation chamber for a fixed period, typically 4 hours.[9][11]
 - A traditional LC50 protocol involves exposing groups of at least 5 animals of each sex to at least three different concentrations of the test substance.[9]

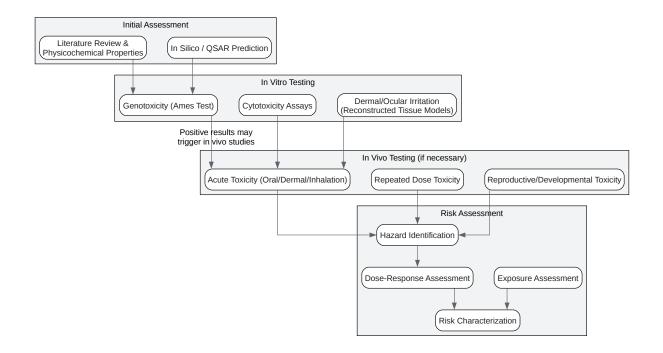


- A control group is exposed to clean air under the same conditions.
- Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[11]
- Detailed observations and body weights are recorded.[11]
- A gross necropsy is performed on all animals.[11]

Mandatory Visualizations Experimental Workflow for Toxicity Testing

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance, incorporating both in vivo and in vitro methods as recommended by OECD guidelines.









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• To cite this document: BenchChem. [Navigating the Safety Profile of Ethyl Propenyl Ether: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310799#health-and-safety-considerations-for-handling-ethyl-propenyl-ether]

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